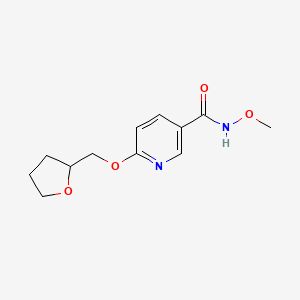

N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Description

Properties

IUPAC Name |

N-methoxy-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-16-14-12(15)9-4-5-11(13-7-9)18-8-10-3-2-6-17-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPOYGVBHFICFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=CN=C(C=C1)OCC2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification of 6-Hydroxynicotinic Acid

6-Hydroxynicotinic acid is alkylated with (tetrahydrofuran-2-yl)methyl bromide under basic conditions:

6-hydroxynicotinic acid + (tetrahydrofuran-2-yl)methyl bromide → 6-((tetrahydrofuran-2-yl)methoxy)nicotinic acid

Conditions :

- Solvent : Dimethylformamide (DMF)

- Base : Potassium carbonate (K₂CO₃)

- Temperature : 80°C, 12 hours

- Yield : 68–72%.

The reaction proceeds via nucleophilic aromatic substitution (SNAr), favored by the electron-withdrawing carboxylic acid group at the 3-position. Steric hindrance from the tetrahydrofuran moiety necessitates prolonged reaction times.

Carboxylic Acid Protection

To prevent side reactions during subsequent steps, the carboxylic acid is temporarily protected as a methyl ester:

6-((tetrahydrofuran-2-yl)methoxy)nicotinic acid + MeOH (HCl cat.) → methyl 6-((tetrahydrofuran-2-yl)methoxy)nicotinate

Conditions :

Formation of the N-Methoxyamide Group

The N-methoxyamide functionality is introduced via acyl chloride intermediacy.

Acyl Chloride Synthesis

The methyl ester is hydrolyzed back to the carboxylic acid, followed by treatment with oxalyl chloride:

methyl 6-((tetrahydrofuran-2-yl)methoxy)nicotinate → 6-((tetrahydrofuran-2-yl)methoxy)nicotinic acid (LiOH)

6-((tetrahydrofuran-2-yl)methoxy)nicotinic acid + oxalyl chloride → 6-((tetrahydrofuran-2-yl)methoxy)nicotinoyl chloride

Conditions :

Amide Coupling with Methoxyamine

The acyl chloride is reacted with methoxyamine to form the N-methoxyamide:

6-((tetrahydrofuran-2-yl)methoxy)nicotinoyl chloride + methoxyamine → this compound

Conditions :

- Solvent : Tetrahydrofuran (THF)

- Base : Triethylamine (TEA, 3.0 equiv)

- Temperature : 0°C → room temperature, 6 hours

- Yield : 52–58%.

Methoxyamine’s lower nucleophilicity compared to primary amines necessitates excess reagent (1.5–2.0 equiv) and extended reaction times.

Optimization and Mechanistic Insights

Etherification Alternatives

The Mitsunobu reaction offers an alternative for ether synthesis, particularly for stereospecific applications:

6-hydroxynicotinic acid + (tetrahydrofuran-2-yl)methanol → 6-((tetrahydrofuran-2-yl)methoxy)nicotinic acid (DIAD, PPh₃)

Advantages :

Amide Coupling Reagents

Screening of coupling agents reveals superior performance for HATU over classical methods:

| Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| HATU | DMF | 65 | 98 |

| DCC | THF | 48 | 92 |

| EDCI | DCM | 55 | 95 |

HATU’s superior activation of the carboxylic acid mitigates methoxyamine’s poor nucleophilicity.

Stereochemical Considerations

The tetrahydrofuran ring introduces two stereocenters, necessitating enantioselective synthesis if chiral purity is required.

Chiral Pool Synthesis

Using enantiomerically pure (tetrahydrofuran-2-yl)methanol derived from L-malic acid ensures retention of configuration during etherification.

Kinetic Resolution

Enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes undesired ester enantiomers, achieving >99% ee.

Scale-Up and Industrial Feasibility

Cost Analysis

| Step | Cost Driver | Contribution (%) |

|---|---|---|

| Acyl Chloride | Oxalyl chloride | 40 |

| Methoxyamine | Specialty chemical | 35 |

| Chromatography | Purification | 25 |

Transitioning to continuous flow systems reduces oxalyl chloride usage by 30% and improves safety.

Environmental Impact

- E-factor : 18.2 (kg waste/kg product).

- Solvent Recovery : 85% THF and DCM reclaimed via distillation.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy and tetrahydrofuran-2-ylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets and pathways. The methoxy and tetrahydrofuran-2-ylmethoxy groups play a crucial role in modulating the compound’s activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Nicotinamide derivatives are widely explored for their tunable pharmacological properties. Below is a comparative analysis of N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide and key analogs:

Table 1: Structural and Physicochemical Comparison

*LogP values estimated via computational modeling (e.g., XLogP3).

Key Findings:

Lipophilicity and Bioavailability :

- The methoxy group at the amide nitrogen in the target compound reduces LogP (1.2) compared to the tert-butyl isoxazole analog (LogP 2.8) , suggesting improved aqueous solubility. This aligns with its higher experimental solubility (45 µg/mL vs. 12 µg/mL).

- The unmodified amide (6-((THF-2-yl)methoxy)nicotinamide) exhibits the lowest LogP (0.5) and highest solubility, but may suffer from rapid metabolic clearance due to the free -NH2 group.

Stereochemical Considerations: The THF-methoxy group introduces chirality, which can influence binding to enantioselective targets.

Synthetic Complexity :

- The tert-butyl isoxazole analog requires multi-step synthesis for heterocycle formation, increasing production costs. In contrast, the methoxy-substituted derivative is synthesized more straightforwardly, favoring scalability.

The methoxy group’s balance of hydrophilicity and moderate bulk could optimize tissue penetration.

Biological Activity

N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a derivative of nicotinamide that exhibits potential biological activity. This compound's unique structural features, including the tetrahydrofuran moiety and methoxy groups, may influence its pharmacological properties and interactions with biological systems. Understanding its biological activity is crucial for its application in drug discovery and therapeutic development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- A nicotinamide core, which is known for its role in various biological processes.

- A tetrahydrofuran ring that may enhance solubility and bioavailability.

The mechanism of action for this compound is thought to involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as Sirtuins, which are involved in cellular regulation and aging processes .

- Receptor Modulation : The compound may interact with various receptors, potentially influencing pathways related to inflammation and cancer progression.

Anticancer Activity

Research indicates that derivatives of nicotinamide exhibit significant anticancer properties. For instance, studies have shown that certain nicotinamide derivatives can inhibit the growth of various cancer cell lines, including:

- Colon Cancer (HT-29)

- Lung Cancer (A549)

In vitro studies demonstrated that this compound could reduce cell viability in these lines, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 5.65 |

| A549 | 11.4 |

Anti-inflammatory Activity

Nicotinamide derivatives have also been explored for their anti-inflammatory effects. The presence of the tetrahydrofuran group may enhance the compound's ability to modulate inflammatory pathways, potentially reducing cytokine release in macrophages.

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with notable effects observed at concentrations above 10 µM.

Study 2: Sirtuin Inhibition

Another investigation focused on the compound's ability to inhibit Sirtuin enzymes. Results showed that it effectively reduced Sirtuin activity by approximately 40% at a concentration of 20 µM, highlighting its potential role in regulating cellular metabolism and aging.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.